molecular formula C22H25N3O2S B11219770 N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B11219770
M. Wt: 395.5 g/mol
InChI Key: ZVTAEHHLMCRRMD-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a synthetically derived organic compound that belongs to the family of quinazolinones. This compound is characterized by its complex molecular structure, which includes a quinazolinone core, a benzyl group, and a hexanamide chain. It has a molecular formula of C22H25N3O2S and a molecular weight of 395.52.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The benzyl and hexanamide groups may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • N-benzyl-N-methyl-6-(4-oxo-2-thioxo-1H-quinazolin-3-yl)hexanamide
  • N-benzyl-N-methyl-6-(4-oxo-2-oxo-1H-quinazolin-3-yl)hexanamide
  • N-benzyl-N-methyl-6-(4-oxo-2-imino-1H-quinazolin-3-yl)hexanamide .

Uniqueness

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This group can participate in unique chemical reactions and interactions, making the compound a valuable tool in research and development .

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C22H25N3O2S/c1-24(16-17-10-4-2-5-11-17)20(26)14-6-3-9-15-25-21(27)18-12-7-8-13-19(18)23-22(25)28/h2,4-5,7-8,10-13H,3,6,9,14-16H2,1H3,(H,23,28)

InChI Key

ZVTAEHHLMCRRMD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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